molecular formula C12H21NO3S B1375678 Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1373029-00-5

Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1375678
CAS No.: 1373029-00-5
M. Wt: 259.37 g/mol
InChI Key: RILLOTFCKKHEMJ-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Properties

Property Value Source
Molecular formula C12H21NO5S
Molecular weight 291.37 g/mol
CAS number 1373029-18-5
SMILES OC(CCS1(=O)=O)C21CN(C(OC(C)(C)C)=O)C2
Topological polar surface area 95.7 Ų

Significance in Heterocyclic Compound Research

The compound’s significance stems from three interrelated attributes:

  • Spirocyclic Rigidity : The fused ring system enforces a defined three-dimensional geometry, reducing conformational flexibility and improving target-binding specificity compared to planar heterocycles.
  • Multifunctionalization Capacity : The hydroxymethyl group (-CH2OH) provides a handle for further derivatization (e.g., oxidation to carboxylic acids, esterification), while the Boc group allows selective deprotection to free amines.
  • Sulfur-Containing Architecture : The sulfone group (5,5-dioxide configuration) enhances polarity and metabolic stability relative to non-oxidized thia analogs, addressing common limitations of sulfur-containing drugs.

These features have made it a template for developing protease inhibitors, kinase modulators, and allosteric binders, as demonstrated in recent studies leveraging spirocycles to improve drug candidate profiles.

Current Scientific Interest and Applications

Current research focuses on three domains:

  • Medicinal Chemistry : As a multifunctional module, the compound serves as a core structure in libraries targeting GPCRs, ion channels, and epigenetic enzymes. For example, analogs have been explored as spirocyclic replacements for piperazine in PARP inhibitors to enhance selectivity.
  • Synthetic Methodology : Recent advances include enantioselective syntheses using asymmetric catalysis and radical-based functionalization strategies. A 2023 study demonstrated copper-catalyzed borylation of its hydroxymethyl derivative to access organoboron spirocycles.
  • Chemical Biology : The compound’s compact structure and polar groups make it a candidate for protein degradation platforms (e.g., PROTACs), where molecular geometry influences ternary complex formation.

Properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-11(2,3)16-10(15)13-7-12(8-13)9(6-14)4-5-17-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLOTFCKKHEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization of the hydroxymethyl and carboxylate groups. One common method involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Building Blocks for Drug Synthesis

Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its spirocyclic structure is particularly valuable for developing novel drug candidates with improved efficacy and selectivity.

Case Study: Synthesis of Spirocyclic Compounds

Research has demonstrated that this compound can be utilized to create libraries of spirocyclic scaffolds, which are critical for screening potential therapeutic agents. A study published in Nature highlighted the synthesis of a series of spirocyclic compounds that exhibited promising biological activities, emphasizing the importance of such building blocks in drug discovery processes .

Potential Therapeutic Applications

The unique properties of this compound suggest potential applications in treating various diseases, including neurological disorders and cancer.

The compound has been investigated for its biological activity, including antimicrobial and anti-inflammatory properties. Such research is crucial for understanding how modifications to the molecular structure can enhance therapeutic effects.

Example Findings

In vitro studies have reported that certain derivatives exhibit significant antimicrobial activity against resistant strains of bacteria, highlighting their potential as new antibiotic agents .

Data Tables

Activity TypeObserved EffectsReference
AntimicrobialEffective against resistant strains
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectivePotential benefits in neurological disorders

Mechanism of Action

The mechanism of action of tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency .

Comparison with Similar Compounds

Tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1823776-19-7)

  • Key Differences :
    • Replaces the thia (sulfur) with oxa (oxygen) in the spirocyclic ring.
    • Substitutes the hydroxymethyl group with a 2-hydroxyethyl (–CH₂CH₂OH) chain.
  • ~1.8 for the thia analogue). The longer hydroxyethyl side chain may improve aqueous solubility but could introduce steric hindrance in binding interactions .

Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1)

  • Key Differences :
    • Contains two nitrogen atoms (2,6-diaza) instead of one nitrogen and one sulfur.
    • Lacks the hydroxymethyl substituent.
  • Implications :
    • The additional nitrogen enhances hydrogen-bonding capacity, favoring interactions with biological targets like proteases or kinases.
    • The absence of the hydroxymethyl group limits post-synthetic modifications (e.g., phosphorylation, glycosylation) .

Bicyclic Compounds with Fused Cyclopropane Rings

Tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate

  • Key Differences :
    • Features a bicyclo[5.1.0]octane system fused to a cyclopropane ring.
    • Includes a 4-methoxybenzyl substituent and a ketone (6-oxo) group.
  • The 4-methoxybenzyl group introduces aromatic π-stacking capabilities, useful in CNS-targeting compounds .

Tert-butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1823258-71-4)

  • Key Differences :
    • Combines a spiro[3.4]octane core with a 4-bromophenyl substituent.
    • Contains a ketone (5-oxo) group instead of hydroxymethyl.
  • Implications :
    • The bromophenyl group increases molecular weight (MW: ~367 g/mol) and halogen-mediated hydrophobic interactions.
    • The ketone enables Schiff base formation or reduction to secondary alcohols, offering divergent synthetic pathways .

Functional Group and Reactivity Comparisons

Compound Name Heteroatoms Key Functional Groups Molecular Weight (g/mol) logP* Synthetic Utility
Target Compound S, N Hydroxymethyl, Boc 259.36 ~1.8 Derivatization via –CH₂OH
5-Oxa analogue (CAS: 1823776-19-7) O, N 2-Hydroxyethyl, Boc 257.33 ~1.2 Solubility enhancement
2,6-Diaza analogue (CAS: 1363382-39-1) N, N Boc 225.29 ~0.9 Hydrogen-bonding motifs
Bicyclo[5.1.0]octane derivative N, N 4-Methoxybenzyl, 6-oxo, Boc 424.50 ~3.1 Conformational rigidity
Bromophenyl-spiro derivative (CAS: 1823258-71-4) N, N 4-Bromophenyl, 5-oxo, Boc 367.24 ~2.5 Halogen bonding

*logP values estimated using fragment-based methods.

Biological Activity

Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1373029-00-5) is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H21NO3S
Molecular Weight: 259.37 g/mol
IUPAC Name: this compound
Purity: ≥97%

The compound features a spirocyclic structure that contributes to its biological activity, particularly in modulating various biochemical pathways.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity: Compounds with similar structures have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Neuroprotective Effects: The compound may offer neuroprotective benefits by modulating signaling pathways involved in apoptosis and inflammation. For instance, it could enhance the expression of neuroprotective proteins and reduce neuronal cell death under stress conditions.
  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of related compounds found that they effectively reduced oxidative stress markers in human liver cells exposed to tert-butyl hydroperoxide (t-BHP). The compounds enhanced the expression of heme oxygenase-1 (HO-1), which plays a protective role against oxidative damage .

Case Study 2: Neuroprotection

Another research focused on the neuroprotective effects of azaspiro compounds demonstrated that they could prevent cell death in SH-SY5Y neuroblastoma cells induced by oxidative stress. The mechanism involved activation of the ERK/MAPK signaling pathway, which is crucial for cell survival .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntioxidant, Neuroprotective
GanodermanondiolHepatoprotective against t-BHP-induced toxicity
Bacopa monnieriNeuroprotective against t-BHP-induced apoptosis

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using tert-butyl spirocyclic intermediates. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, a structural analog, was coupled with aryl boronic acids using [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate . Post-coupling, deprotection with trifluoroacetic acid (TFA) and functionalization (e.g., hydroxymethylation) may follow.

Q. What analytical techniques are critical for confirming the spirocyclic structure of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is essential for resolving the spirocyclic conformation . Complementary techniques include 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and substituent placement, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols are advised for handling and storing this compound?

Store refrigerated in tightly sealed containers under inert gas to prevent degradation . Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact and inhalation. Electrostatic charge buildup must be mitigated during transfer .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydroxymethyl group in this compound?

Density Functional Theory (DFT) calculations can assess the electronic environment of the hydroxymethyl group, predicting sites for nucleophilic or electrophilic attack. Molecular dynamics simulations may evaluate conformational stability, guiding derivatization strategies for drug discovery .

Q. What experimental strategies resolve contradictions between crystallographic and spectroscopic data for spirocyclic systems?

If crystallographic data (e.g., bond lengths) conflict with NMR/IR results, refine the crystal structure using SHELXL with high-resolution data and validate via R-factor analysis . Repeating spectroscopic experiments under varied conditions (e.g., solvent, temperature) can identify dynamic effects like ring puckering.

Q. How should researchers assess toxicity when comprehensive toxicological data is unavailable?

Use in silico tools (e.g., ProTox-II, ADMET Predictor) to estimate acute toxicity and metabolic pathways. Comparative studies with structurally related compounds (e.g., tert-butyl 5-oxa-2-azaspiro derivatives) can infer hazard potential . Preliminary in vitro assays (e.g., Ames test for mutagenicity) are recommended.

Q. What role does the thia-azaspiro scaffold play in medicinal chemistry applications?

The spirocyclic framework enhances rigidity and bioavailability, making it a privileged structure in kinase inhibitors or protease-targeting drugs. The hydroxymethyl group offers a site for prodrug functionalization or covalent binding to biological targets .

Q. What purification challenges arise during the synthesis of this compound, and how are they addressed?

Spirocyclic compounds often exhibit low solubility, requiring gradient column chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) or recrystallization from polar aprotic solvents (e.g., DMF/water). Monitor purity via HPLC with UV detection at 254 nm .

Methodological Tables

Parameter Recommendation Reference
Storage Temperature 2–8°C under argon
Crystallization Solvent DMF/water (7:3 v/v)
HPLC Conditions C18 column, 0.1% TFA in acetonitrile/water
DFT Software Gaussian 16 (B3LYP/6-31G* basis set)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

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